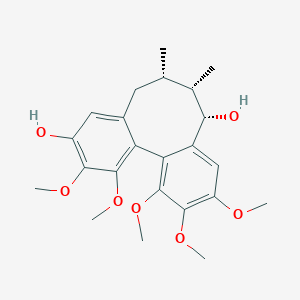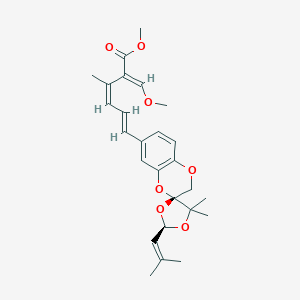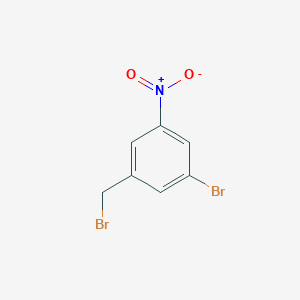
1-Bromo-3-(bromomethyl)-5-nitrobenzene
Übersicht
Beschreibung
1-Bromo-3-(bromomethyl)-5-nitrobenzene (BBN) is an organic compound belonging to the class of brominated nitrobenzenes. It is a colorless, crystalline solid with a molecular weight of 254.04 g/mol. BBN is an important intermediate for the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
1-Bromo-3-(bromomethyl)-5-nitrobenzene serves as a versatile building block in the synthesis of diverse organic compounds. For instance, it has been utilized in the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones through palladium[0]-mediated Ullmann cross-coupling reactions with beta-halo-enals, -enones, or -esters, demonstrating its value in constructing nitrogen-containing heterocycles (Banwell et al., 2004).
Material Science Applications
In material science, 1-Bromo-3-(bromomethyl)-5-nitrobenzene has been reported to influence the electron transfer processes in polymer solar cells. Specifically, its addition to the active layer of polymer solar cells led to a significant improvement in device performance by enhancing excitonic dissociation and reducing recombination, thereby boosting power conversion efficiency (Fu et al., 2015).
Analytical Chemistry Applications
In the realm of analytical chemistry, sensitive methods have been developed for the determination of potentially genotoxic impurities in pharmaceutical compounds, including 1-Bromo-3-(bromomethyl)-5-nitrobenzene, using hyphenated techniques like GC–MS and LC–MS. This underscores its relevance in ensuring the safety and purity of pharmaceutical products (Raman et al., 2017).
Eigenschaften
IUPAC Name |
1-bromo-3-(bromomethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTXVMDOMLHNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564823 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)-5-nitrobenzene | |
CAS RN |
139194-80-2 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

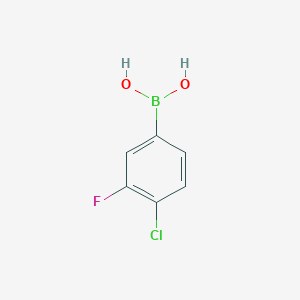
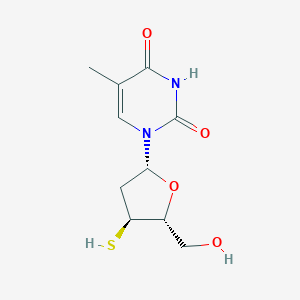
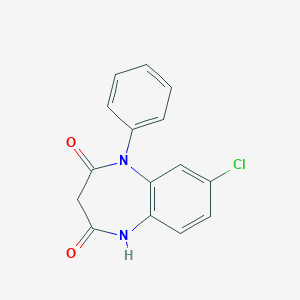
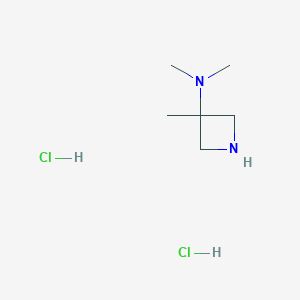
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
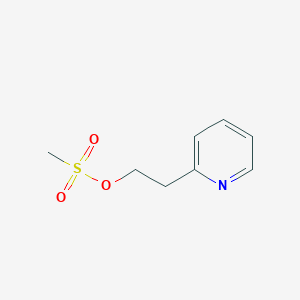
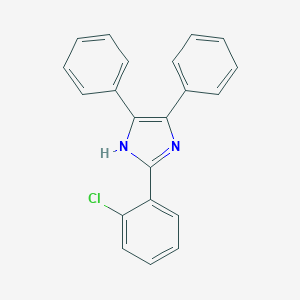
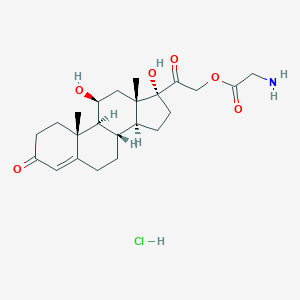
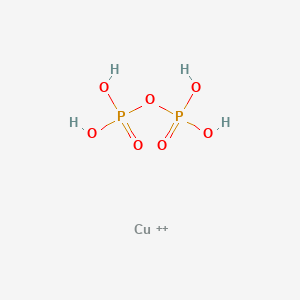
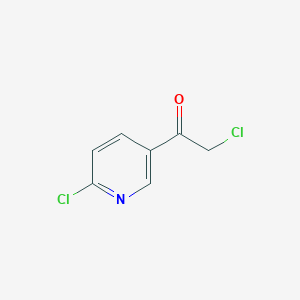
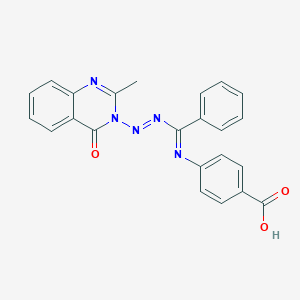
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
